molecular formula C15H13NO4 B8362914 2-Acetylamino-5-benzoyloxyphenol

2-Acetylamino-5-benzoyloxyphenol

Cat. No.: B8362914
M. Wt: 271.27 g/mol
InChI Key: SJLOHOMZLSZWJT-UHFFFAOYSA-N
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Description

2-Acetylamino-5-benzoyloxyphenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of an acetylamino group at the second position and a benzoyloxy group at the fifth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-5-benzoyloxyphenol typically involves the acylation of 2-amino-5-hydroxyphenol with acetic anhydride followed by benzoylation with benzoyl chloride. The reaction conditions generally include the use of a base such as pyridine to facilitate the acylation and benzoylation reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of solvents such as dichloromethane or toluene can also aid in the efficient extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-5-benzoyloxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The acetylamino and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of a nitro group can yield an amino derivative.

Scientific Research Applications

2-Acetylamino-5-benzoyloxyphenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetylamino-5-benzoyloxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and benzoyloxy groups play a crucial role in binding to these targets and modulating their activity. The phenolic group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylamino-5-methoxyphenol: Similar structure but with a methoxy group instead of a benzoyloxy group.

    2-Acetylamino-5-nitrophenol: Contains a nitro group instead of a benzoyloxy group.

    2-Acetylamino-5-chlorophenol: Features a chlorine atom in place of the benzoyloxy group.

Uniqueness

2-Acetylamino-5-benzoyloxyphenol is unique due to the presence of both acetylamino and benzoyloxy groups, which confer specific chemical and biological properties. These functional groups allow for diverse interactions with molecular targets, making the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(4-acetamido-3-hydroxyphenyl) benzoate

InChI

InChI=1S/C15H13NO4/c1-10(17)16-13-8-7-12(9-14(13)18)20-15(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17)

InChI Key

SJLOHOMZLSZWJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-1,3-benzoxazol-6-yl benzoate (5.05 g, 20 mmol) in THE (100 mL) a mixture trifluoroacetic acid/water (4 ml/10 mL) was added. The reaction mixture was stirred at room temperature for 16 h, then saurated aqueous NaHCO3 (150 mL) was added. The mixture was extracted with ethyl acetate (150 mL), dried over Na2SO4, filtered and concentrated in vacuo to give the subtitled compound.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
trifluoroacetic acid water
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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